molecular formula C11H19NO3 B6178850 tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2624134-46-7

tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6178850
CAS No.: 2624134-46-7
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic ring system

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of functional groups within the molecule.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: : Similar structure but without the methyl groups.

  • Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: : Contains a hydroxyl group instead of a methyl group.

These compounds differ in their functional groups and, consequently, their chemical properties and potential applications. The presence of methyl groups in This compound may confer unique steric and electronic effects that influence its reactivity and biological activity.

Properties

CAS No.

2624134-46-7

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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